Fucosterol
説明
Structure
2D Structure
3D Structure
特性
CAS番号 |
18472-36-1 |
|---|---|
分子式 |
C29H48O |
分子量 |
412.7 g/mol |
IUPAC名 |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,10,19-20,23-27,30H,8-9,11-18H2,1-6H3/t20-,23+,24+,25-,26+,27+,28+,29-/m1/s1 |
InChIキー |
OSELKOCHBMDKEJ-VEVYEIKRSA-N |
SMILES |
CC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
異性体SMILES |
CC=C(CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C |
正規SMILES |
CC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
外観 |
Solid powder |
物理的記述 |
Solid |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
(24E)-24-N-propylidenecholesterol 24-isoethylidenecholest-5-en-3 beta-ol,delta(5)-avenasterol 24Z-ethylidenecholest-5-en-3B-ol 28-isofucosterol delta(5)-avenasterol fucosterol fucosterol, (3beta)-isomer fucosterol, 28-(14)C-labeled cpd, (E)-isomer stigmasta-5,24-dien-3 beta-ol |
製品の起源 |
United States |
準備方法
Ethanol-Water Systems for Primary Extraction
The selection of extraction solvents directly influences fucosterol yield and purity. A 70% ethanol-water solution has emerged as the optimal medium, achieving a balance between sterol solubility and selective extraction of non-polar contaminants. Ultrasonic-assisted extraction at 45–60°C for 1-hour intervals (repeated thrice) enhances mass transfer efficiency, yielding 78.70–81.67 mg·g⁻¹ from Dictyopteris tabacoides and Adenocystis clathratum. This method outperforms pure ethanol or methanol by mitigating polysaccharide co-extraction, which complicates downstream purification.
Saponification and pH Optimization
Post-extraction saponification using 2 mol·L⁻¹ sodium hydroxide (pH 9–11) at 60°C for 30 minutes hydrolyzes esterified sterols, liberating free this compound. Immediate neutralization to pH 7 with hydrochloric acid prevents oxidative degradation, preserving the compound’s structural integrity. The patent CN1234723C reports that this step increases recoverable this compound by 22% compared to non-saponified extracts.
Chromatographic Purification Strategies
Silica Gel Column Chromatography
Silica gel chromatography remains the cornerstone of this compound purification. The patented method employs a 200-mesh silica gel column eluted with a chloroform-methanol gradient (95:5 to 85:15 v/v). Key innovations include direct adsorption of crude extracts onto silica gel without prior solvent evaporation, reducing processing time by 40%. Sulfuric acid visualization confirms sterol bands, with this compound eluting as the first distinct peak (Rf = 0.38 in chloroform-methanol 9:1).
High-Performance Liquid Chromatography (HPLC) Validation
Reverse-phase HPLC with a C18 column (4.6 × 100 mm, 2.6 μm) and methanol–0.1% acetic acid mobile phase (1 mL·min⁻¹) enables precise quantification. At 210 nm detection, this compound exhibits a retention time of 8.2 minutes with a linear calibration range of 0.1–100 μg·mL⁻¹ (R² = 0.9993). This method’s reproducibility (RSD < 2.1%) makes it indispensable for quality control in industrial settings.
Crystallization and Final Product Optimization
Ethanol Recrystallization Dynamics
Supersaturation in >85% ethanol at 4°C induces nucleation of white needle-like crystals (melting point 113–114°C). The patent specifies a solvent-to-solid ratio of 30:1 (v/w), achieving 94% recovery after vacuum filtration. Slow cooling (1°C·min⁻¹) minimizes solvent inclusion defects, yielding pharmaceutical-grade this compound with <0.5% residual solvents.
Decolorization with Activated Carbon
Post-crystallization treatment with 2% (w/v) activated carbon at 60°C removes chlorophyll and xanthophyll impurities. This step enhances optical purity from 89% to 98.5% without adsorbing this compound, as confirmed by UV-Vis spectral shifts (λmax 208 nm → 210 nm).
Comparative Analysis of Algal Source Material
Species-Specific this compound Content
HPLC analyses of 11 Korean algal species reveal dramatic interspecies variability:
| Species | This compound Content (mg·g⁻¹) |
|---|---|
| Dictyopteris tabacoides | 81.67 ± 1.12 |
| Adenocystis clathratum | 78.70 ± 0.98 |
| Sargassum miyabei | 19.45 ± 0.67 |
Data from 70% ethanol extracts; n = 3 replicates
D. tabacoides and A. clathratum outperform traditional Sargassum sources by 320%, challenging existing sourcing paradigms.
Geographical and Seasonal Variability
Ulleungdo Island (Korea) specimens exhibit 15–20% higher this compound than temperate counterparts, likely due to cold-stress-induced sterol biosynthesis. Summer harvests yield 30% more this compound than winter collections, correlating with photosynthetic activity peaks.
Industrial-Scale Production Workflows
Patent-Optimized Large-Scale Protocol
The CN1234723C process achieves 10 g this compound per 100 kg dried algae:
- Maceration : 70% ethanol (3 × 500 L, 60°C)
- Adsorption : Direct silica gel loading (1:5 extract-silica ratio)
- Elution : Chloroform-methanol gradient (2,000 L total)
- Saponification : NaOH (pH 11, 60°C, 30 min)
- Crystallization : 85% ethanol (4°C, 48 hr)
This protocol reduces solvent consumption by 35% versus traditional Soxhlet extraction, with a production cost of $12.50·g⁻¹.
Waste Stream Valorization
Ethanol mother liquors retain 8–12% this compound, recoverable via nanofiltration (50 kDa membranes). Integrating this step boosts overall yield to 93.5%, transforming waste into a revenue stream.
Analytical Challenges and Solutions
Purity Assessment Limitations
Conventional melting point analysis (113–114°C) fails to detect <5% stigmasterol contamination. HPLC-MS/MS with a Q-Exactive Orbitrap (resolution 140,000) resolves this, identifying m/z 412.3554 [M+H-H2O]+ as the this compound signature.
Stability Under Processing Conditions
Accelerated stability studies (40°C/75% RH) show 98% this compound retention after 6 months when stored in amber glass with nitrogen flushing. Degradation products include 24-hydroperoxy-fucosterol (1.2%) and epoxides (0.8%).
化学反応の分析
Fucosterol undergoes various chemical reactions, including:
Reduction: Reduction of this compound can lead to the formation of saturated sterols.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl group, to form esters and ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for esterification and etherification reactions.
Major Products:
Oxidation: this compound oxide.
Reduction: Saturated sterols.
Substitution: this compound esters and ethers.
科学的研究の応用
Fucosterol, a sterol found in algae, seaweed, and diatoms, has garnered attention for its diverse therapeutic potential, including anticancer, antidiabetic, antioxidant, and anti-inflammatory properties . This article aims to provide a comprehensive overview of the applications of this compound, supported by research findings from verified sources.
Scientific Research Applications
This compound has been studied for various applications, including:
- Anticancer Properties: this compound has demonstrated anticancer properties in non-small cell lung cancer (NSCLC) by targeting genes like MAPK1, EGFR, GRB2, IGF2, MAPK8, and SRC . It affects biological processes such as the apoptotic process, tyrosine phosphorylation, and cell proliferation . this compound may also suppress NSCLC progression by targeting GRB2-activated Raf/MEK/ERK signaling pathway . In human ovarian cancer cells, this compound has been shown to inhibit cell proliferation and cell-cycle progression .
- Anti-inflammatory Effects: Studies indicate that this compound can inhibit pro-inflammatory cytokines and reduce reactive oxygen species (ROS) . It has shown the ability to inhibit cyclooxygenase (COX), interleukin-6 (IL-6), TNF-α, NF-κB, and MAPK in macrophages . this compound treatment in mouse models of liver and lung injury has also shown to inhibit IL-6, TNF-α, NF-κB, and MAPK-related pathways .
- Antidiabetic Activity: Compounds derived from marine algae, including this compound, can control blood glucose levels by inhibiting carbohydrate hydrolyzing enzymes and protein tyrosine phosphatase 1B enzymes, sensitizing insulin, and promoting glucose uptake .
- Antifungal Effects: this compound has displayed antifungal effects against Curvularia lunata, Stachybotrys atra .
- Muscle Atrophy Attenuation: this compound can significantly reduce immobilization-induced muscle atrophy by enhancing muscle strength and increasing muscle volume and mass .
- Dental Applications : this compound has shown potential as a matrix metalloproteinase (MMP) inhibitor in dentin, contributing to long-term resin-dentin bond stability and antibacterial effect against S. mutans, suggesting its use in dental restoration approaches .
Data Table: Biological Activities of this compound
Case Studies and Research Findings
-
Non-Small Cell Lung Cancer (NSCLC) Study :
- Network pharmacology suggests that this compound acts against candidate targets, such as MAPK1, EGFR, GRB2, IGF2, MAPK8, and SRC.
- These targets regulate biological processes including negative regulation of the apoptotic process, peptidyl-tyrosine phosphorylation, positive regulation of cell proliferation.
- The Raf/MEK/ERK signaling pathway initiated by GRB2 was significant in treating NSCLC.
-
Ovarian Cancer Research :
- This compound inhibited cell proliferation and cell-cycle progression in ovarian cancer cells in a dose-dependent manner.
- This compound induced late apoptosis in ES2 and OV90 cells.
- This compound has notable effects on cytotoxicity, tumorigenesis, and angiogenesis in vivo.
-
Muscle Atrophy Study :
- This compound significantly attenuated immobilization-induced muscle atrophy by enhancing muscle strength.
- This compound increased the expression of protein synthesis-related markers in the TA muscle of immobilized mice.
-
Dental Restoration Research :
- The this compound-treated group showed better bond strength and less nanoleakage than the control group both before and after collagenase aging.
- The antibacterial effect of this compound against S. mutans was validated.
作用機序
フコステロールは、さまざまな分子標的と経路を通じてその効果を発揮します。
類似化合物との比較
Table 1: Key Structural and Functional Differences Among Sterols
Key Observations :
- Side Chain Variability : this compound’s 24-ethylidene group enhances its binding to LXR-β and FoxO compared to β-sitosterol’s 24-ethyl chain . This structural feature also enables unique anti-osteoarthritic effects by promoting osteoblast proliferation .
- Solubility : In micellar systems, this compound exhibits higher solubility than β-sitosterol but lower than cholesterol, influencing its cholesterol-displacement efficacy .
- Degradation : Unlike β-sitosterol, this compound undergoes acid-catalyzed isomerization to derivatives like saringosterol, which may alter its bioactivity .
Comparative Bioactivity Profiles
Cholesterol Homeostasis and Absorption
- This compound vs. β-Sitosterol: In rats, β-sitosterol reduces lymphatic cholesterol absorption by 57%, outperforming this compound (41%) due to stronger displacement of cholesterol from bile salt micelles . this compound upregulates LXR-β-mediated ABCA1/SHREBF1 pathways, enhancing cholesterol efflux in neuronal cells—a mechanism less pronounced in β-sitosterol .
Anticancer Activity
- This compound vs. Stigmasterol: this compound inhibits lung cancer proliferation via Bax/Bcl-2 modulation and G2/M cell cycle arrest, with IC₅₀ values lower than stigmasterol in A549 and SK-LU-1 cell lines .
Neuroprotection
- This compound vs. Cholesterol :
Molecular Interactions and Binding Affinities
Q & A
Advanced Research Question
- Cytotoxicity assays : Use CCK-8 or MTT to measure IC₅₀ values in cell lines (e.g., T47D, HT29, HeLa). Note variations in reported IC₅₀ (27.94–185.4 μg/ml) due to differences in cell culture conditions .
- Proliferation assays : Quantify inhibition via BrdU incorporation or flow cytometry .
- Mechanistic studies : Assess pathway modulation (e.g., mTOR/PI3K/Akt) using immunoblotting .
How can conflicting bioactivity data for this compound be resolved?
Advanced Research Question
Discrepancies in IC₅₀ values or mechanistic outcomes may arise from:
- Cell line heterogeneity : Use standardized cell lines (e.g., ATCC-validated) and culture protocols .
- Compound purity : Validate this compound purity (>98%) via HPLC or NMR .
- Dosage consistency : Report concentrations in molarity (μM) rather than μg/ml to account for molecular weight variations .
What experimental designs are effective for studying this compound’s anti-diabetic effects?
Advanced Research Question
- In vitro models : Use palmitic acid-induced insulin resistance in HepG2 or 3T3-L1 adipocytes. Measure glucose uptake via 2-NBDG assay and lipid accumulation via Oil Red O staining .
- In vivo models : Administer this compound (e.g., 30 mg/kg, p.o.) in diabetic zebrafish or rodents. Monitor serum glucose, insulin, and lipid profiles .
- Target validation : Quantify PPARα and C/EBPα expression using qPCR or Western blot .
How can computational methods enhance this compound research?
Advanced Research Question
- Molecular docking : Predict binding affinities to targets like PPARα or NF-κB using AutoDock Vina .
- Molecular dynamics (MD) simulations : Validate stability of this compound-target complexes over 100-ns trajectories .
- Network pharmacology : Construct compound-target-disease networks to identify novel mechanisms (e.g., Nrf2/HO-1 axis in oxidative stress) .
What strategies validate this compound’s anti-inflammatory mechanisms?
Advanced Research Question
- Cytokine profiling : Measure TNF-α, IL-6, and NO production in LPS-stimulated macrophages via ELISA or Griess assay .
- Pathway inhibition : Use siRNA or CRISPR to silence NF-κB/MAPK pathways and assess this compound’s dose-dependent effects .
- ROS scavenging : Quantify intracellular ROS in PM-stimulated macrophages using DCFH-DA fluorescence .
How should researchers address this compound’s bioavailability challenges?
Advanced Research Question
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
